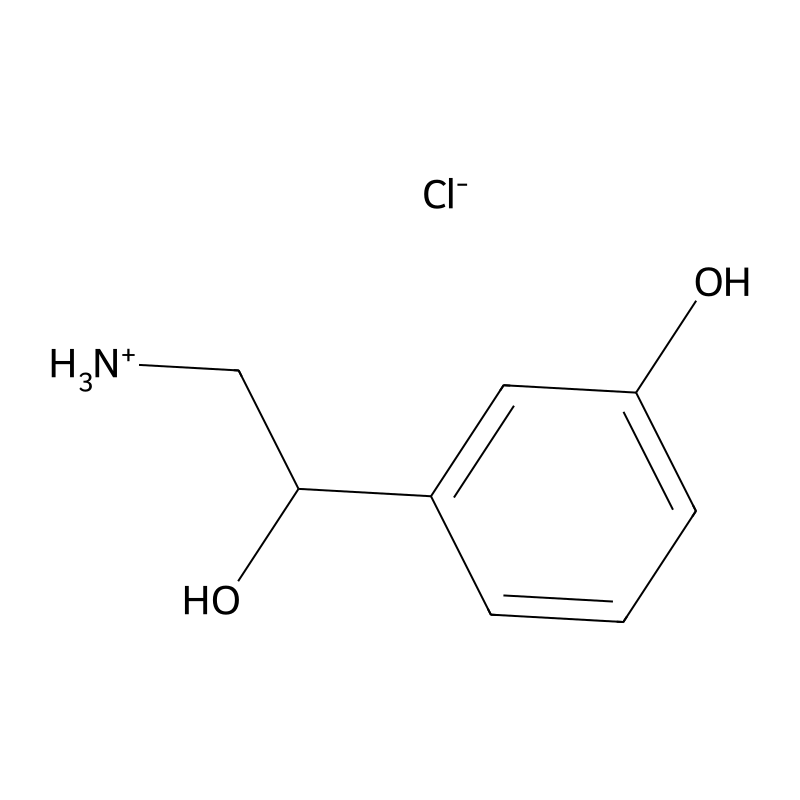

Norfenefrine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Norfenefrine hydrochloride is the salt form of norfenefrine (also known as m-octopamine), a sympathomimetic amine that functions as a predominantly alpha-1 adrenergic receptor agonist. As the hydrochloride salt, this compound offers established physical properties advantageous for laboratory handling and formulation compared to the free base. It serves as a critical tool in pharmacological research for investigating vasopressor activity and as a key structural analog for comparative studies against other phenylethanolamines, such as its positional isomer synephrine (p-octopamine) and its N-alkylated derivatives.

Selecting Norfenefrine hydrochloride is a decision driven by chemical and biological specificity. Substituting this compound with its free base can introduce significant variability in aqueous solubility and handling, complicating dose-response accuracy. Furthermore, seemingly minor structural changes render analogs non-equivalent. The positional isomer, synephrine (p-octopamine), exhibits a dramatically different pharmacological potency profile. N-alkylated analogs, such as the common substitute phenylephrine (N-methyl) or the synthetic target etilefrine (N-ethyl), possess distinct receptor interactions and are not direct replacements. Therefore, for reproducible results in targeted synthesis or pharmacological assays, specifying the meta-isomer in its hydrochloride salt form is critical.

Superior Handling and Aqueous Solubility as a Hydrochloride Salt

As the hydrochloride salt of a weakly basic amine, Norfenefrine hydrochloride provides significantly improved aqueous solubility and dissolution rates compared to its corresponding free base, particularly in neutral to acidic solutions. This is a fundamental principle in drug formulation, where salt forms are preferred to ensure consistent and complete dissolution for preparing stock solutions and aqueous formulations, thereby enhancing experimental reproducibility. The salt form circumvents the handling issues and potential for incomplete dissolution associated with the less soluble free base.

| Evidence Dimension | Aqueous Solubility & Handling |

| Target Compound Data | High aqueous solubility and rapid dissolution as a pre-formed salt. |

| Comparator Or Baseline | Norfenefrine (free base) exhibits lower intrinsic aqueous solubility. |

| Quantified Difference | Not quantified in direct comparative studies, but a well-established principle for amine salts vs. free bases. |

| Conditions | Aqueous buffers, particularly pH < 8. |

This ensures reliable preparation of accurate concentration stock solutions for pharmacological assays, preventing errors from incomplete dissolution of the free base.

20-Fold Higher In-Vivo Alpha-Adrenergic Potency Than Positional Isomer Synephrine

The position of the hydroxyl group on the phenyl ring is critical for biological activity. In a direct comparative study in rats, Norfenefrine (m-octopamine) was shown to be 20 times more potent than its positional isomer Synephrine (p-octopamine) in elevating mean blood pressure, a key alpha-adrenergic response. The dose required to produce a 50% maximal pressor response was 2.0 µg for Norfenefrine, whereas Synephrine required a significantly higher dose of 40 µg to achieve the same effect.

| Evidence Dimension | In-vivo vasopressor potency (alpha-adrenergic activity) |

| Target Compound Data | 2.0 µg required for 50% response |

| Comparator Or Baseline | Synephrine (p-octopamine): 40 µg required for 50% response |

| Quantified Difference | Norfenefrine is 20x more potent than Synephrine. |

| Conditions | Measurement of mean blood pressure increase in pentolinium-blocked rats. |

This demonstrates that isomers are not interchangeable; for research requiring the specific potency of the meta-hydroxyl configuration, Norfenefrine is the only appropriate choice.

Validated Precursor for Synthesis of Etilefrine

Norfenefrine is the direct, non-N-alkylated precursor for the synthesis of the adrenergic agent Etilefrine. Its role as the key starting material is confirmed by its pharmacopoeial designation as 'Etilefrine EP Impurity C'. This signifies that in the synthesis of Etilefrine via N-ethylation, any unreacted starting material is precisely Norfenefrine. Procuring high-purity Norfenefrine hydrochloride is therefore a critical first step for synthetic routes targeting Etilefrine and related N-alkylated derivatives.

| Evidence Dimension | Precursor Suitability |

| Target Compound Data | Serves as the direct chemical precursor to Etilefrine. |

| Comparator Or Baseline | Other starting materials for Etilefrine synthesis. |

| Quantified Difference | N/A (Qualitative role as a direct precursor). |

| Conditions | N-ethylation synthetic reactions. |

This provides a direct procurement justification for synthetic chemists needing a validated starting material to produce Etilefrine or other N-substituted phenylethanolamines.

Structure-Activity Relationship (SAR) Studies

For researchers investigating how hydroxyl group positioning affects adrenergic receptor agonism, Norfenefrine hydrochloride serves as the essential meta-isomer standard for direct, quantitative comparison against the para-isomer, Synephrine.

Precursor for Medicinal Chemistry Synthesis

In workflows focused on creating libraries of N-substituted phenylethanolamines, Norfenefrine hydrochloride is the validated starting material for derivatives like Etilefrine, ensuring a clean and well-characterized synthetic origin.

Development of Aqueous Formulations for In-Vitro and In-Vivo Assays

When preparing aqueous solutions for cellular assays or animal studies, the high solubility and stability of the hydrochloride salt form are critical for achieving accurate, reproducible dosing without the complications of handling a less soluble free base.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

15308-34-6

Wikipedia

Dates

Explore Compound Types